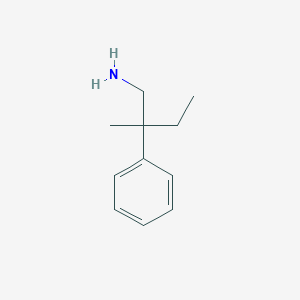
2-Methyl-2-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylbutan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. It is structurally related to phenylethylamines, which are known for their diverse applications in medicinal chemistry and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For example, the reaction of phenylmagnesium bromide with 2-methylbutan-1-one can yield the desired amine after subsequent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
2-Methyl-2-phenylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It finds applications in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, influencing biological processes such as neurotransmission and enzyme activity. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A related compound with a similar structure but different functional groups.
Amphetamine: Shares structural similarities but has distinct pharmacological properties.
Methamphetamine: Another structurally related compound with significant differences in its effects and applications
Uniqueness
2-Methyl-2-phenylbutan-1-amine is unique due to its specific structural features and the resulting chemical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
3979-27-9 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-methyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 |
InChI Key |
AIJJJDSZSFVICV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















